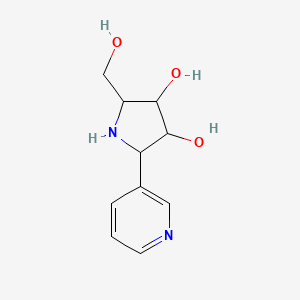
2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol, also known as 2-Hydroxymethyl-Pyrrolidine-3,4-Diol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on anticancer and antimicrobial activities, supported by research findings and case studies.
The compound is characterized by the following chemical properties:
- Chemical Formula : C₅H₁₁NO₃
- Molecular Weight : 133.15 g/mol
- IUPAC Name : (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol
- CAS Number : Not available
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research conducted on various derivatives has shown promising results against cancer cell lines.
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer properties of several pyrrolidine derivatives, including this compound, the following results were observed:
| Compound | Cell Line | IC₅₀ (µM) | Remarks |
|---|---|---|---|
| 2-Hydroxymethyl-Pyrrolidine-3,4-Diol | A549 (Lung Cancer) | 70 | Significant cytotoxicity observed |
| Control | Cisplatin | 10 | Standard chemotherapeutic agent |
The compound exhibited an IC₅₀ value of 70 µM against A549 lung adenocarcinoma cells, indicating substantial cytotoxicity. Notably, it demonstrated lower toxicity towards non-cancerous human small airway epithelial cells (HSAEC-1 KT), suggesting a favorable therapeutic index.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Its structure suggests potential activity against various pathogens.
Research Findings on Antimicrobial Effects
A comprehensive screening of pyrrolidine derivatives against multidrug-resistant bacteria revealed significant antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These findings indicate that the compound exhibits notable activity against clinically relevant pathogens, particularly multidrug-resistant strains.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Similar to other pyrrolidine derivatives, it may inhibit enzymes involved in cell wall biosynthesis in bacteria.
属性
CAS 编号 |
188744-99-2 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-pyridin-3-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H14N2O3/c13-5-7-9(14)10(15)8(12-7)6-2-1-3-11-4-6/h1-4,7-10,12-15H,5H2/t7-,8+,9-,10+/m1/s1 |
InChI 键 |
YKQJXKWVPPIKJY-RGOKHQFPSA-N |
SMILES |
C1=CC(=CN=C1)C2C(C(C(N2)CO)O)O |
手性 SMILES |
C1=CC(=CN=C1)[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
规范 SMILES |
C1=CC(=CN=C1)C2C(C(C(N2)CO)O)O |
同义词 |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-(3-pyridinyl)-, (2R,3R,4S,5S)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















